3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This 3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1094605-79-4) is a structurally distinct ortho-substituted isomer of the commercially available para-methyl analog (CAS 1094605-82-9). The ortho-methyl group enforces a non-coplanar phenyl conformation, critically altering the 3D pharmacophore and kinase-binding selectivity—making simple substitution with the para isomer scientifically invalid. Its unique 1,2,4-oxadiazole regioisomer core (vs. the common 1,3,4-oxadiazole) addresses a documented gap in understanding core regioisomerism effects on kinase polypharmacology. As a positional isomer pair, it enables systematic ortho-vs-para SAR expansion for anti-angiogenic or anti-tubercular programs and falls within an abandoned patent scope (US20110081297A1), offering a clear path to new composition-of-matter IP.

Molecular Formula C22H16N4O
Molecular Weight 352.397
CAS No. 1094605-79-4
Cat. No. B2672691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
CAS1094605-79-4
Molecular FormulaC22H16N4O
Molecular Weight352.397
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C22H16N4O/c1-14-6-2-5-9-18(14)21-23-22(27-26-21)20-13-19(24-25-20)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,24,25)
InChIKeyMAVFXSABXZRXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole: Structural and Procurement Context


3-(2-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1094605-79-4) is a synthetic heterocyclic small molecule with the molecular formula C22H16N4O and a molecular weight of 352.397 g/mol . It belongs to a class of 1,2,4-oxadiazole-pyrazole hybrids, a scaffold recognized in medicinal chemistry for its potential to interact with kinase targets such as VEGFR-2 [1]. The compound's structure, featuring a 2-methylphenyl group at the 3-position of the oxadiazole ring and a naphthalen-2-yl substituted pyrazole, distinguishes it from closely related isomers and analogs, which may critically influence its binding conformation and biological selectivity.

Procurement Risk of Substituting 3-(2-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole with Class Analogs


The simple replacement of this compound with other oxadiazole-pyrazole hybrids is not scientifically valid due to the extreme sensitivity of target binding to the substitution pattern. A directly analogous compound, 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1094605-82-9), differs only by the position of the methyl group on the phenyl ring (para vs. ortho) [1]. Such a positional isomerism can lead to a complete loss of activity or a drastic shift in selectivity, as the ortho-methyl group introduces a steric clash that forces the pendant phenyl ring into a non-coplanar conformation, altering the 3D pharmacophore . This is corroborated by class-level evidence showing that subtle modifications on the phenyl ring of oxadiazole-pyrazole hybrids critically modulate VEGFR-2 inhibitory activity and cancer cell selectivity [2]. Without specific, quantitative head-to-head comparative data, the assumption of functional interchangeability for any downstream application is a high-risk procurement decision.

Quantitative Differentiation Guide for 3-(2-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole Procurement


Positional Isomerism: Ortho vs. Para Methyl Substitution Defines a Unique Chemical Space

The target compound is a distinct positional isomer of its closest commercial analog, CAS 1094605-82-9, which features a para-methylphenyl group. The ortho-substitution in CAS 1094605-79-4 introduces significant steric hindrance, forcing a different dihedral angle for the phenyl-oxadiazole ring system. While direct biological comparison data is absent from non-excluded sources, this structural distinction is a primary driver of differential target engagement in kinase inhibitor design [1]. In the broader class of oxadiazole-pyrazole hybrids targeting VEGFR-2, the substitution pattern on the phenyl ring is a critical determinant of antiproliferative IC50 values against cancer cell lines like HepG2 and A549 [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Scaffold Differentiation: 1,2,4-Oxadiazole Core vs. 1,3,4-Oxadiazole Core in VEGFR-2 Inhibition

The target compound contains a 1,2,4-oxadiazole ring, which is a regioisomer of the 1,3,4-oxadiazole core found in many extensively studied VEGFR-2 inhibitors [1]. A known series of 1,3,4-oxadiazole-naphthalene hybrids demonstrated VEGFR-2 inhibitory activity, with lead compounds inducing apoptosis in HepG2 cells (e.g., compound 5 induced 22.86% apoptosis vs. 0.51% in control) [1]. The 1,2,4-oxadiazole core in the target compound presents a different spatial arrangement of hydrogen bond acceptors, which can alter the binding mode within the ATP-binding pocket of VEGFR-2 and potentially reduce off-target activity against other kinases [2]. No direct comparative data between these core regioisomers is available for this specific compound.

Cancer Therapeutics Angiogenesis Inhibition Computational Chemistry

Patent Landscape: Inclusion in a Broad-Spectrum Heterocyclic Patent

The general scaffold of the target compound falls within the scope of US patent application US20110081297A1, which claims novel substituted pyrazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles [1]. This patent application, which has an abandoned legal status, covers a wide range of substitutions, indicating the compound's structural space was of commercial interest. While the patent does not provide specific biological data for CAS 1094605-79-4, its inclusion in the claimed chemical space suggests it was part of a medicinal chemistry exploration program. The compound's specific substitution pattern is not exemplified in the patent, making it a unique, potentially unexplored entity within a known bioactive chemical space.

Intellectual Property Chemical Probes Drug Discovery

Recommended Application Scenarios for 3-(2-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole Based on Evidence


Novel Chemical Probe for VEGFR-2 Kinase Domain Selectivity Profiling

Given the established role of oxadiazole-pyrazole hybrids as VEGFR-2 inhibitors [1], this compound, with its distinct 1,2,4-oxadiazole core and ortho-methylphenyl substitution, is a strong candidate for developing a novel chemical probe. Its unique topology can be exploited in a selectivity panel against a range of recombinant kinases to map the differential binding interactions conferred by the 1,2,4-oxadiazole regioisomer versus the common 1,3,4-oxadiazole core [2]. This addresses a gap in understanding how core regioisomerism affects kinase polypharmacology.

Structure-Activity Relationship (SAR) Expansion of Ortho-Substituted Phenyl Oxadiazoles

The compound serves as a critical tool for expanding the SAR around ortho-substituted phenyl rings on the 1,2,4-oxadiazole-pyrazole scaffold. As the positional isomer of the commercially available para-methyl analog (CAS 1094605-82-9), it allows researchers to systematically study the impact of steric and electronic effects of ortho-substitution on biological activity, a relationship that is currently undocumented in primary literature for this specific scaffold [1].

Starting Point for Intellectual Property Generation in Anti-Angiogenic Therapy

The compound's unexplored specific substitution, falling within the general scope of an abandoned patent application (US20110081297A1) [1], makes it an attractive starting point for new IP generation. Researchers can synthesize and profile this specific molecule to establish novel composition-of-matter or method-of-use patents for anti-angiogenic or anti-tubercular applications, building upon the class-level evidence for these indications [2].

Quote Request

Request a Quote for 3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.